Cas no 2228092-50-8 (2-amino-3-methyl-3-(thiolan-3-yl)butanoic acid)
2-amino-3-methyl-3-(thiolan-3-yl)butanoic acid Chemical and Physical Properties
Names and Identifiers
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- 2-amino-3-methyl-3-(thiolan-3-yl)butanoic acid
- EN300-1742330
- 2228092-50-8
-
- Inchi: 1S/C9H17NO2S/c1-9(2,7(10)8(11)12)6-3-4-13-5-6/h6-7H,3-5,10H2,1-2H3,(H,11,12)
- InChI Key: SWNYJFFACFEJJU-UHFFFAOYSA-N
- SMILES: S1CCC(C1)C(C)(C)C(C(=O)O)N
Computed Properties
- Exact Mass: 203.09799996g/mol
- Monoisotopic Mass: 203.09799996g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 13
- Rotatable Bond Count: 3
- Complexity: 206
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 2
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: -1.1
- Topological Polar Surface Area: 88.6Ų
2-amino-3-methyl-3-(thiolan-3-yl)butanoic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1742330-0.05g |
2-amino-3-methyl-3-(thiolan-3-yl)butanoic acid |
2228092-50-8 | 0.05g |
$1308.0 | 2023-09-20 | ||
| Enamine | EN300-1742330-0.1g |
2-amino-3-methyl-3-(thiolan-3-yl)butanoic acid |
2228092-50-8 | 0.1g |
$1371.0 | 2023-09-20 | ||
| Enamine | EN300-1742330-0.25g |
2-amino-3-methyl-3-(thiolan-3-yl)butanoic acid |
2228092-50-8 | 0.25g |
$1432.0 | 2023-09-20 | ||
| Enamine | EN300-1742330-0.5g |
2-amino-3-methyl-3-(thiolan-3-yl)butanoic acid |
2228092-50-8 | 0.5g |
$1495.0 | 2023-09-20 | ||
| Enamine | EN300-1742330-1.0g |
2-amino-3-methyl-3-(thiolan-3-yl)butanoic acid |
2228092-50-8 | 1g |
$1557.0 | 2023-05-23 | ||
| Enamine | EN300-1742330-2.5g |
2-amino-3-methyl-3-(thiolan-3-yl)butanoic acid |
2228092-50-8 | 2.5g |
$3051.0 | 2023-09-20 | ||
| Enamine | EN300-1742330-5.0g |
2-amino-3-methyl-3-(thiolan-3-yl)butanoic acid |
2228092-50-8 | 5g |
$4517.0 | 2023-05-23 | ||
| Enamine | EN300-1742330-10.0g |
2-amino-3-methyl-3-(thiolan-3-yl)butanoic acid |
2228092-50-8 | 10g |
$6697.0 | 2023-05-23 | ||
| Enamine | EN300-1742330-1g |
2-amino-3-methyl-3-(thiolan-3-yl)butanoic acid |
2228092-50-8 | 1g |
$1557.0 | 2023-09-20 | ||
| Enamine | EN300-1742330-5g |
2-amino-3-methyl-3-(thiolan-3-yl)butanoic acid |
2228092-50-8 | 5g |
$4517.0 | 2023-09-20 |
2-amino-3-methyl-3-(thiolan-3-yl)butanoic acid Related Literature
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Xixi Li,Nanwei Zhu,Ruohan Li,Qinpu Zhang Anal. Methods, 2020,12, 3376-3381
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Bo Cao,Yin Wei Chem. Commun., 2018,54, 2870-2873
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Yuan-Jun Tong,Lu-Dan Yu,Lu-Lu Wu,Shu-Ping Cao,Ru-Ping Liang,Li Zhang,Xing-Hua Xia,Jian-Ding Qiu Chem. Commun., 2018,54, 7487-7490
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Masrudin Md Yusoff,Muggundha Raoov,Noorfatimah Yahaya,Noorashikin Md Salleh RSC Adv., 2017,7, 35832-35844
Additional information on 2-amino-3-methyl-3-(thiolan-3-yl)butanoic acid
Exploring the Unique Properties and Applications of 2-amino-3-methyl-3-(thiolan-3-yl)butanoic acid (CAS No. 2228092-50-8)
In the realm of specialized amino acids, 2-amino-3-methyl-3-(thiolan-3-yl)butanoic acid (CAS No. 2228092-50-8) stands out as a compound of significant scientific and industrial interest. This structurally unique molecule combines a thiolane ring with a branched amino acid backbone, offering a blend of reactivity and stability that makes it valuable in various applications. Researchers and manufacturers are increasingly focusing on this compound due to its potential in peptide synthesis, drug discovery, and biochemical research.
The molecular structure of 2-amino-3-methyl-3-(thiolan-3-yl)butanoic acid features a thiolane moiety (a saturated five-membered ring containing sulfur), which contributes to its distinct chemical properties. This structural feature enhances its ability to participate in hydrogen bonding and van der Waals interactions, making it particularly useful in designing bioactive molecules. The presence of both amino and carboxylic acid functional groups allows for versatile chemical modifications, enabling its integration into more complex molecular architectures.
Recent trends in pharmaceutical research have highlighted the growing demand for non-proteinogenic amino acids like 2-amino-3-methyl-3-(thiolan-3-yl)butanoic acid. These compounds are pivotal in developing peptide-based therapeutics, which are gaining traction due to their high specificity and lower toxicity compared to traditional small-molecule drugs. The compound's CAS No. 2228092-50-8 is frequently searched in academic databases, reflecting its relevance in medicinal chemistry and biotechnology.
Beyond pharmaceuticals, 2-amino-3-methyl-3-(thiolan-3-yl)butanoic acid has potential applications in agricultural chemistry. Its unique structure could serve as a building block for plant growth regulators or pesticide intermediates, addressing the need for sustainable agrochemicals. The compound's thiolane ring may also contribute to metal chelation, a property explored in environmental remediation and nutrient delivery systems.
From a synthetic perspective, the preparation of 2-amino-3-methyl-3-(thiolan-3-yl)butanoic acid often involves stereoselective synthesis to control the configuration at the chiral centers. This aspect is crucial for its use in asymmetric catalysis and chiral drug development. Researchers are investigating efficient green chemistry approaches to produce this compound, aligning with the global push toward sustainable manufacturing.
The compound's physicochemical properties, such as its solubility profile and stability under physiological conditions, are actively studied to optimize its performance in various applications. Its logP value and pKa characteristics make it particularly interesting for drug formulation scientists working on bioavailability enhancement strategies.
In the context of molecular biology, 2-amino-3-methyl-3-(thiolan-3-yl)butanoic acid serves as a valuable tool for protein engineering. Its incorporation into peptides can alter their secondary structure and binding affinity, enabling the creation of novel biomaterials and biocatalysts. This application aligns with current interests in enzyme design and directed evolution techniques.
Quality control and analytical characterization of 2-amino-3-methyl-3-(thiolan-3-yl)butanoic acid typically involve advanced techniques such as HPLC, mass spectrometry, and NMR spectroscopy. These methods ensure the compound meets the stringent purity requirements for research-grade chemicals and pharmaceutical intermediates. The growing availability of high-purity samples with documented CAS No. 2228092-50-8 has facilitated its adoption across multiple disciplines.
Looking ahead, the scientific community anticipates expanded applications for 2-amino-3-methyl-3-(thiolan-3-yl)butanoic acid in emerging fields like proteomics and chemical biology. Its unique structural features position it as a promising candidate for developing molecular probes and diagnostic agents. As research continues to uncover new facets of this versatile compound, its role in advancing life sciences and material innovation is expected to grow significantly.
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